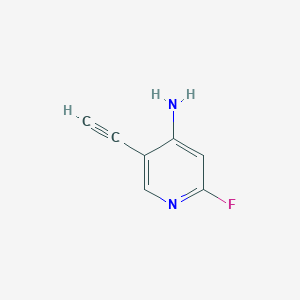

5-Ethynyl-2-fluoropyridin-4-amine

Description

Properties

Molecular Formula |

C7H5FN2 |

|---|---|

Molecular Weight |

136.13 g/mol |

IUPAC Name |

5-ethynyl-2-fluoropyridin-4-amine |

InChI |

InChI=1S/C7H5FN2/c1-2-5-4-10-7(8)3-6(5)9/h1,3-4H,(H2,9,10) |

InChI Key |

TXRBGIWJHPWKRB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=C(C=C1N)F |

Origin of Product |

United States |

The Significance of Fluorinated Pyridine Scaffolds in Organic and Medicinal Chemistry

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, present in a wide array of FDA-approved drugs. uni.lu Its ability to form hydrogen bonds and participate in π-stacking interactions makes it a valuable component in designing biologically active molecules. sci-hub.se The strategic introduction of fluorine atoms onto this scaffold further enhances its desirability in medicinal chemistry for several reasons.

Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical properties. Its introduction can alter acidity (pKa), improve metabolic stability by blocking sites susceptible to oxidative metabolism, and enhance binding affinity to target proteins. This strategic use of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

The combination of a pyridine core with fluorine substitution has proven to be a powerful strategy in the development of novel therapeutics. The resulting fluorinated pyridine scaffolds are integral to a variety of biologically active compounds, demonstrating the versatility of this structural motif.

Structural Characteristics and Research Landscape of 5 Ethynyl 2 Fluoropyridin 4 Amine

Strategies for Introducing the 2-Fluoropyridine (B1216828) Moiety

The formation of the C-F bond at the 2-position of the pyridine ring is a critical step. Due to the electron-deficient nature of the pyridine ring, particularly at the α-positions (C2 and C6), this transformation is often achievable through nucleophilic substitution pathways.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a fluorine atom onto a pyridine ring. This reaction typically involves the displacement of a leaving group, such as chloride or bromide, by a fluoride (B91410) ion. The reactivity order for halopyridines in SNAr reactions can vary depending on the nucleophile, but for fluorination using a source like potassium fluoride, a precursor like 2-chloropyridine (B119429) is common. sci-hub.se The reaction is facilitated by the electron-withdrawing nitrogen atom in the ring, which stabilizes the negatively charged Meisenheimer complex intermediate.

The efficiency of this halogen exchange (HALEX) reaction is often enhanced by using polar aprotic solvents like DMSO or sulfolane (B150427) and sometimes requires high temperatures or the use of phase-transfer catalysts to improve the solubility and reactivity of the fluoride salt. researchgate.net Studies have shown that for SNAr reactions on 2-halopyridines, the reactivity can follow the order F > Cl > Br > I, making fluoride an excellent leaving group but also indicating that the introduction of fluorine from other halogens is a thermodynamically viable, though sometimes slow, process. sci-hub.seacs.org

Table 1: Examples of SNAr for 2-Fluoropyridine Synthesis

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,6-Dichloropyridine | CsF, DMSO | Not specified | 3-Substituted-2,6-difluoropyridines | Not specified researchgate.net |

| 2-Bromo-6-fluoropyridine | Various amines, K2CO3 | DMSO, 70°C | 6-Substituted-2-bromopyridines | Up to 87% rsc.org |

This table illustrates the versatility of SNAr on halopyridines, including the synthesis of fluoropyridines and their subsequent reactions.

Transition Metal-Catalyzed Cross-Coupling Approaches for Aminopyridine Synthesis

While not a direct method for fluorination, transition metal-catalyzed cross-coupling is a cornerstone of modern synthetic chemistry for forming C-N bonds, essential for creating the aminopyridine scaffold. researchgate.netnih.gov The Buchwald-Hartwig amination, which uses a palladium catalyst, is a powerful tool for coupling amines with aryl halides. acs.orgnih.gov This method is broadly applicable to a range of substituted halopyridines, including chloro-, bromo-, and iodopyridines.

The choice of palladium precursor, ligand, and base is crucial for achieving high yields. Ligands such as RuPhos and XPhos have been found to be particularly effective in the amination of challenging heterocyclic substrates. nih.gov These reactions are prized for their functional group tolerance and ability to be performed under relatively mild conditions, making them suitable for complex molecule synthesis. researchgate.netnih.gov

Table 2: Palladium-Catalyzed Amination of Halopyridines

| Aryl Halide | Amine | Catalyst / Ligand | Base | Product | Yield |

|---|---|---|---|---|---|

| 2-Iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine | Secondary Amine | RuPhos Pd G2 | Not specified | 2-Iodo-4-amino derivative | 33% nih.gov |

This table showcases the application of palladium catalysis in the synthesis of aminopyridines, a key structural component.

Electrophilic Activation Methodologies for Pyridine Functionalization

Direct electrophilic fluorination of pyridine is difficult due to the ring's electron-deficient nature, which deactivates it towards electrophilic attack. youtube.com To overcome this, the pyridine ring can be "activated" to make it more electron-rich and thus more susceptible to electrophiles. A common strategy is the formation of a pyridine N-oxide. youtube.com

By oxidizing the pyridine nitrogen with an agent like hydrogen peroxide, the resulting N-oxide has increased electron density at the C2 and C4 positions. This activation allows for electrophilic substitution to occur. After the desired functionalization, the N-oxide can be reduced back to the pyridine. This approach can be used to introduce various groups and is a key strategy for manipulating the reactivity of the pyridine core. youtube.com Another method involves the in-situ generation of N-methylpyridinium salts, which can then undergo Pd/Cu-catalyzed arylation at the 2- and 6-positions. nih.gov

Installation of the 4-Amino Group

Securing the amino group at the C4 position requires methods that can overcome the intrinsic reactivity of the pyridine ring, which often favors substitution at the C2 position.

Direct Amination Reactions on Pyridine Precursors

Direct C-H amination is an atom-economical strategy for installing amino groups. While the classic Chichibabin reaction typically yields 2-aminopyridines, modern methods have been developed for C4-selective amination. youtube.com One successful approach involves a reaction manifold that proceeds through a 4-pyridyl pyridinium (B92312) salt intermediate. This intermediate is then treated with aqueous ammonia (B1221849) to yield the 4-aminopyridine (B3432731) product without the need for isolation of the intermediate. nih.gov

Another strategy involves the conversion of the parent pyridine into a phosphonium (B103445) salt. These salts show exclusive selectivity for functionalization at the 4-position. Subsequent reaction with an aminating agent, such as sodium azide (B81097) followed by reduction, can furnish the 4-aminopyridine. nih.gov This method is noted for its high regioselectivity and broad applicability. nih.gov

Utilization of Specific Amine Reagents (e.g., Lithium Amides)

Strongly nucleophilic amine reagents, such as sodium amide (NaNH₂) or lithium amides, are used in direct amination reactions. youtube.com The Chichibabin reaction, for example, uses sodium amide in an apolar solvent to achieve amination at the 2-position. youtube.com While this specific reagent favors the 2-position, the principle of using highly reactive metal amides can be adapted. By carefully selecting the substrate and reaction conditions, including the use of catalysts or additives like lithium iodide, the regioselectivity and reaction temperature can be influenced. youtube.com For instance, deprotonated alkylamines can also serve as nucleophiles in these transformations. youtube.com

Introduction of the 5-Ethynyl Moiety

The incorporation of an ethynyl group at the C-5 position of the 2-fluoro-4-aminopyridine core is a critical transformation. This is most commonly achieved through modern cross-coupling reactions, which allow for the formation of carbon-carbon bonds with high efficiency and selectivity.

The Sonogashira coupling is the preeminent method for the introduction of a terminal alkyne onto an aryl or heteroaryl halide. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction, typically in the presence of a copper(I) co-catalyst and an amine base, facilitates the coupling of a terminal alkyne with a vinyl or aryl halide. wikipedia.org The reactivity of the halide in this reaction follows the general trend of I > Br > Cl. wikipedia.org

For the synthesis of this compound, a plausible synthetic precursor would be a 5-halo-2-fluoropyridin-4-amine. The Sonogashira coupling would then proceed as illustrated in the following general scheme:

The reaction is typically carried out under mild conditions, often at room temperature, which is advantageous for preserving the other functional groups on the pyridine ring. wikipedia.org A variety of palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, can be employed. libretexts.org The choice of alkyne reagent is also flexible. While acetylene (B1199291) gas can be used, it is often more convenient and safer to use a protected form, such as trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) group prevents over-reaction and can be readily removed in a subsequent step or sometimes in situ. wikipedia.org

The synthesis of this compound necessitates a carefully planned sequence of reactions to install the three distinct functional groups onto the pyridine ring. A logical approach involves the initial synthesis of a di-substituted pyridine followed by the introduction of the remaining functionalities.

A likely synthetic route commences with a commercially available or readily synthesized aminofluoropyridine. For instance, a plausible, though isomeric, precursor whose synthesis has been documented is 4-fluoro-5-iodopyridin-2-amine. This compound can be prepared from 4-fluoropyridin-2-amine via iodination with N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA). A similar strategy could be envisioned for the target 4-amino isomer. The synthesis of 2-amino-5-fluoropyridine has been reported through a multi-step process starting from 2-aminopyridine (B139424), involving nitration, acetylation, reduction, diazotization, and a Schiemann reaction. researchgate.net

The presence of the reactive amino group necessitates the use of protecting groups during certain synthetic steps, particularly the Sonogashira coupling. The amino group can be protected as an amide, for example, by reaction with an acyl chloride or anhydride. This protecting group can then be removed under basic or acidic conditions after the alkyne has been installed.

The alkyne itself is often introduced in a protected form, most commonly as trimethylsilylacetylene. The TMS group is stable to the conditions of the Sonogashira coupling and can be selectively removed using fluoride reagents like tetrabutylammonium (B224687) fluoride (TBAF) or under basic conditions. wikipedia.org

A summary of a potential sequential functionalization is presented below:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Halogenation | N-halosuccinimide (e.g., NIS, NBS) on a 2-fluoropyridin-4-amine precursor | Introduction of a halide at the 5-position for subsequent cross-coupling. |

| 2 | Amino Group Protection (optional) | Acyl chloride or anhydride | Prevents side reactions of the amino group during coupling. |

| 3 | Sonogashira Coupling | Trimethylsilylacetylene, Pd catalyst, Cu(I) co-catalyst, base | Introduction of the protected ethynyl moiety. |

| 4 | Deprotection | TBAF or base for the alkyne; acid or base for the amino group | Removal of protecting groups to yield the final product. |

Convergent and Divergent Synthetic Pathways

The synthesis of derivatives of this compound can be approached through both convergent and divergent strategies, allowing for the efficient generation of a library of related compounds for structure-activity relationship studies.

A convergent synthesis would involve the separate preparation of two or more key fragments that are then combined in the final stages of the synthesis. For the target molecule, this could involve the synthesis of a 5-halopyridine fragment and an organometallic alkyne fragment, which are then coupled together. This approach is often more efficient for the synthesis of a single, complex target molecule.

A divergent synthesis , on the other hand, begins with a common intermediate that is then elaborated into a variety of different products. This is a highly effective strategy for creating a library of analogs. In this context, a 5-halo-2-fluoropyridin-4-amine (with or without a protected amino group) would serve as an excellent divergent precursor. This common intermediate could be reacted with a wide array of terminal alkynes via Sonogashira coupling to generate a diverse set of 5-alkynyl-2-fluoropyridin-4-amine derivatives.

Considerations for Scalable and Sustainable Synthesis

For the practical application of this compound, particularly in pharmaceuticals, the development of a scalable and sustainable synthesis is crucial. This involves optimizing reaction conditions to maximize yield and purity while minimizing waste and the use of hazardous materials.

Key considerations for a "green" synthesis of this compound include:

Catalyst Efficiency: Utilizing highly active palladium catalysts at low loadings (ppm levels) can significantly reduce the cost and environmental impact associated with heavy metal contamination. organic-chemistry.org

Copper-Free Sonogashira Coupling: While copper(I) is a common co-catalyst, it can lead to the formation of undesired alkyne homocoupling byproducts and poses toxicity and removal challenges. Copper-free Sonogashira protocols have been developed and are highly desirable for large-scale synthesis. nih.govacs.org

Solvent Selection: The use of environmentally benign solvents, such as water or bio-derived solvents, is a key aspect of green chemistry. organic-chemistry.org Aqueous Sonogashira couplings have been successfully demonstrated for various substrates. nih.gov

Atom Economy: Designing synthetic routes with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are often highly atom-economical. citedrive.comresearchgate.netresearcher.life

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

By incorporating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformations of 5 Ethynyl 2 Fluoropyridin 4 Amine

Reactivity of the Fluorinated Pyridine (B92270) Ring System

The fluorine atom at the 2-position of the pyridine ring significantly influences its reactivity, primarily rendering the ring susceptible to nucleophilic attack.

Nucleophilic Dearomatization Processes

Dearomatization reactions are crucial for creating three-dimensional molecules from flat aromatic precursors. nih.gov For pyridines, this process is challenging due to their inherent aromatic stability. nih.gov However, the presence of an electron-withdrawing fluorine atom facilitates nucleophilic attack on the pyridine ring. Transition metal catalysis, particularly with copper, has proven effective in promoting the dearomatization of pyridines under mild conditions. acs.org These reactions typically result in the formation of 1,2- or 1,4-dihydropyridine (B1200194) derivatives. nih.gov The regioselectivity of the nucleophilic addition can be influenced by substituents on the pyridine ring and the nature of the catalyst. acs.org For instance, the presence of a bulky group at the nitrogen of an activated pyridine can direct nucleophilic attack to the 4-position. acs.org

Hydrodefluorination and C-F Bond Activation Pathways

The carbon-fluorine bond in fluorinated pyridines is strong, but its activation is a key step in various functionalization reactions. acs.org Transition metal complexes, including those of nickel, platinum, rhodium, and zirconium, can mediate the cleavage of C-F bonds. acs.orgox.ac.ukst-andrews.ac.uk This activation can lead to hydrodefluorination, where the fluorine atom is replaced by a hydrogen atom, or to the formation of new carbon-carbon bonds. acs.orgst-andrews.ac.uk The regioselectivity of C-F bond activation is often controlled by the metal center and the substituents on the pyridine ring, with a preference for activation at the position ortho to the nitrogen atom. acs.orgox.ac.uk For example, dicyclopropylzirconocene has been shown to selectively cleave the C-F bond at the 2-position of pentafluoropyridine. acs.org In some cases, C-F bond activation can compete with C-H bond activation, with the thermodynamic product typically being the metal fluoride (B91410). ox.ac.ukst-andrews.ac.ukresearchgate.net

Transformations Involving the Terminal Alkyne Moiety

The terminal ethynyl (B1212043) group at the 5-position is a versatile handle for a variety of chemical transformations, including cycloadditions and additions across the triple bond.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for forming 1,2,3-triazoles. nih.govwikipedia.orgresearchgate.net This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of a terminal alkyne, such as the ethynyl group in 5-ethynyl-2-fluoropyridin-4-amine, with an azide (B81097) in the presence of a copper(I) catalyst. nih.govnih.gov The use of ligands, such as tris(triazolyl)amine, can stabilize the Cu(I) oxidation state and accelerate the reaction. nih.govglenresearch.com This methodology has found broad applications in bioconjugation, medicinal chemistry, and materials science. nih.govresearchgate.netnih.gov The CuAAC reaction typically yields the 1,4-disubstituted triazole regioisomer with high selectivity. wikipedia.orgorganic-chemistry.org

Hydrosilylation and Hydroboration Reactions

Terminal alkynes readily undergo hydrosilylation and hydroboration reactions. In hydroboration, the addition of a boron-hydride bond across the alkyne can lead to the formation of vinylboronates, which are versatile intermediates in organic synthesis. This reaction typically proceeds with anti-Markovnikov selectivity, and subsequent oxidation can yield aldehydes from terminal alkynes. libretexts.org Hydrosilylation involves the addition of a silicon-hydride bond across the triple bond, catalyzed by various transition metal complexes, to form vinylsilanes.

Other [2+2] and [2+3] Cycloaddition Reactions

Beyond the well-known CuAAC, the terminal alkyne of this compound can participate in other cycloaddition reactions.

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions between alkynes and alkenes can form cyclobutenes. nih.gov Similarly, reactions with imines can yield azetidines. nih.gov

[3+2] Cycloadditions: The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide can occur thermally, but often results in a mixture of regioisomers. wikipedia.orgorganic-chemistry.org Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) provide a complementary method to CuAAC, yielding the 1,5-disubstituted triazole isomer. organic-chemistry.org Other [3+2] cycloadditions include reactions with diazo compounds to form furans. acs.org

Reactions of the Primary Amine Functionality

The primary amine group at the C4 position of the pyridine ring is a key site for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks.

Derivatization via Amidation, Alkylation, and Acylation

The nucleophilic nature of the primary amine in this compound allows for its straightforward derivatization through several classical and modern organic reactions.

Amidation: The reaction of the primary amine with carboxylic acids or their activated derivatives, such as acid chlorides and anhydrides, leads to the formation of the corresponding amides. This transformation is fundamental in drug discovery for creating peptidomimetic structures and for modifying the pharmacokinetic properties of lead compounds. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through reactions with alkyl halides or via reductive amination. These reactions are crucial for modulating the basicity and lipophilicity of the molecule. The degree of alkylation, whether mono- or di-alkylation, can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Acylation: Similar to amidation, acylation involves the reaction of the primary amine with an acylating agent. A common example is the reaction with acyl chlorides, which proceeds via a nucleophilic addition-elimination mechanism. sioc-journal.cnsigmaaldrich.com This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. bldpharm.com The resulting N-acylated products are important intermediates in the synthesis of various heterocyclic compounds.

Multi-Component Reactions and Cascade Processes

The strategic placement of the three functional groups in this compound makes it an ideal substrate for multi-component reactions (MCRs) and cascade processes. These one-pot reactions offer significant advantages in terms of efficiency and atom economy by forming multiple chemical bonds in a single operation. nih.gov

Multi-Component Reactions: MCRs involving aminopyridines are well-documented for the synthesis of fused heterocyclic systems. For instance, the reaction of a 2-aminopyridine (B139424) derivative with other components can lead to the formation of pyrido[2,3-d]pyrimidines. bldpharm.com While specific examples utilizing this compound are not extensively reported, its structural motifs suggest high potential for participation in known MCRs. The presence of the ethynyl group could also enable its use in transition-metal-catalyzed MCRs.

Computational Investigations of 5 Ethynyl 2 Fluoropyridin 4 Amine

Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For 5-Ethynyl-2-fluoropyridin-4-amine, a DFT analysis would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Following optimization, a variety of electronic properties would be calculated to predict its chemical behavior. Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor) and are prone to nucleophilic attack. This would highlight the reactive sites of the ethynyl (B1212043), amino, and pyridine (B92270) ring moieties.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution on individual atoms, hybridization, and intramolecular interactions, such as hyperconjugation, which can influence stability and reactivity.

A hypothetical data table for DFT-calculated properties might look like this:

| Parameter | Predicted Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |

| Dipole Moment | 3.2 D | Indicates a polar molecule. |

Mechanistic Pathway Elucidation and Transition State Analysis

Computational methods are invaluable for exploring the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with biological targets.

Researchers would use DFT to map out the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Regioselectivity and Stereoselectivity Predictions

Many reactions can potentially yield multiple products. Computational analysis can predict which product is most likely to form.

Regioselectivity: In reactions involving the pyridine ring or the ethynyl group, there may be multiple sites for a chemical attack. By comparing the activation energies for the different possible pathways, chemists can predict the major regioisomer. For example, in an electrophilic aromatic substitution, the preferred position of attack on the pyridine ring could be determined.

Stereoselectivity: If the reactions can produce stereoisomers (enantiomers or diastereomers), computational modeling can predict which stereoisomer will be formed in excess by calculating the energies of the diastereomeric transition states.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

If this compound is being investigated as a potential drug, Molecular Dynamics (MD) simulations would be employed to study its interaction with a biological target, such as a protein kinase. nih.gov

MD simulations model the movement of atoms and molecules over time, providing a dynamic view of how a ligand binds to its target. nih.gov A typical workflow would involve:

Docking: Initially, the compound would be "docked" into the binding site of the target protein using molecular docking software to predict its most likely binding pose.

System Setup: The protein-ligand complex would be placed in a simulated environment, typically a box of water molecules and ions, to mimic physiological conditions.

Simulation: The simulation would then be run for a period of nanoseconds to microseconds, tracking the trajectory of all atoms.

Analysis of the MD simulation can reveal:

The stability of the protein-ligand complex over time.

The key amino acid residues involved in binding.

The specific types of interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the binding.

Conformational changes in the protein or ligand upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. sigmaaldrich.com If a set of aminopyridine analogs with known biological activities were available, a QSAR model could be developed.

The process involves:

Data Collection: A dataset of molecules with their measured biological activities (e.g., inhibitory concentrations) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its physicochemical properties (e.g., size, shape, lipophilicity, electronic properties) are calculated.

Model Building: Statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The model is tested on a separate set of compounds to ensure its predictive power.

A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds.

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. sigmaaldrich.comauctoresonline.org If a biological target for this compound is known, virtual screening could be used to find other potential inhibitors.

There are two main approaches:

Ligand-based virtual screening: This method uses the structure of a known active ligand, like this compound, as a template to search for other molecules with similar shapes and chemical features.

Structure-based virtual screening: This approach uses the 3D structure of the target protein. Large compound libraries are computationally docked into the binding site of the protein, and the compounds are ranked based on their predicted binding affinity.

Virtual screening can significantly accelerate the early stages of drug discovery by prioritizing which compounds to synthesize and test in the laboratory.

Applications in Chemical Biology and Advanced Materials

A Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the pyridine (B92270) core of 5-Ethynyl-2-fluoropyridin-4-amine makes it a valuable precursor in the assembly of intricate molecular frameworks. The amino group can act as a nucleophile or a directing group, the fluorine atom can participate in nucleophilic aromatic substitution reactions, and the ethynyl (B1212043) group is amenable to a wide range of chemical transformations, including coupling reactions and cycloadditions.

Integration into Spirocyclic Systems

Spirocyclic systems, characterized by two rings sharing a single atom, are of great interest in drug discovery due to their three-dimensional nature, which can lead to improved pharmacological properties. While specific examples detailing the direct use of this compound in the synthesis of spirocycles are not prevalent in the reviewed literature, the structural motifs present in the molecule are highly conducive to such applications. For instance, the ethynyl group can be elaborated into a second ring system, while the pyridine nitrogen and the exocyclic amine offer points for annulation, potentially leading to the formation of spiro-heterocycles. The synthesis of spirocyclic compounds is a well-established field, with numerous methods available for their construction.

Precursor for Pyrazolopyrimidine and Quinazoline (B50416) Derivatives

The development of fused heterocyclic systems is a cornerstone of medicinal chemistry. Pyrazolopyrimidines and quinazolines are two such scaffolds that are found in a multitude of biologically active compounds. The structure of this compound is well-suited for the synthesis of these and other related heterocyclic systems.

The synthesis of quinazoline derivatives, for example, often involves the reaction of an anthranilic acid derivative with a suitable one-carbon unit. While not a direct precursor in the classical sense, the functionalities of this compound could be chemically manipulated to generate intermediates that can then be cyclized to form quinazoline-like structures. The general synthesis of quinazoline derivatives has been extensively reviewed, highlighting a variety of synthetic strategies. ekb.egnih.govnih.gov

Scaffold for the Design of Bioactive Compounds

The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of novel bioactive compounds. The pyridine ring is a common motif in many approved drugs, and the presence of the fluorine and ethynyl groups allows for fine-tuning of physicochemical and pharmacological properties.

Development of Enzyme Inhibitors

Enzyme inhibitors are a major class of therapeutic agents. The development of inhibitors for enzymes such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and ATP synthase is an active area of research.

BACE1 Inhibitors : BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. The design of potent and selective BACE1 inhibitors is a major goal in the development of new treatments for this neurodegenerative disorder. nih.gov While direct evidence for the use of this compound in the synthesis of BACE1 inhibitors is not explicitly detailed in the available literature, the structural features of the molecule are consistent with those found in some classes of BACE1 inhibitors.

ATP Synthase Inhibitors : ATP synthase is a crucial enzyme for cellular energy production, and its inhibition has been explored as a therapeutic strategy for various diseases, including cancer and bacterial infections. nih.govnih.gov The development of selective ATP synthase inhibitors is an ongoing area of research.

Design of Receptor Modulators

Receptor modulators are compounds that can alter the activity of a receptor, either by activating it (agonists) or inhibiting it (antagonists). The metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) is a G-protein coupled receptor that is a target for the treatment of various neurological and psychiatric disorders. nih.govnih.gov The design of mGluR5 modulators often involves heterocyclic scaffolds. The structural characteristics of this compound make it a potential starting point for the synthesis of novel mGluR5 modulators, although specific examples are not provided in the reviewed literature.

Exploration as Ligands in Inorganic and Organometallic Chemistry

The pyridine nitrogen and the ethynyl group of this compound are capable of coordinating to metal centers, making it a potential ligand for the synthesis of inorganic and organometallic complexes. Such complexes can have interesting catalytic, photophysical, or biological properties. The field of organometallic chemistry is vast, and the coordination chemistry of pyridine-based ligands is well-established.

Development of Chemical Probes and Labeling Reagents through Click Chemistry

The strategic incorporation of bioorthogonal functional groups into molecular scaffolds is a cornerstone of modern chemical biology. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for this purpose due to its high efficiency, selectivity, and biocompatibility. nih.govresearchgate.net The compound this compound possesses key structural features—a terminal alkyne and a functionalizable aminopyridine core—that position it as a potentially valuable building block for the synthesis of novel chemical probes and labeling reagents. While direct applications of this specific molecule are not yet widely documented, its constituent parts suggest significant potential in this domain.

The terminal ethynyl group serves as a versatile handle for CuAAC reactions, allowing for its conjugation with a wide array of azide-containing molecules. nih.govchemie-brunschwig.ch This reaction forms a stable triazole ring, which can link the pyridine core to various reporter tags or biomolecules. researchgate.net The fluorine atom and the amine group on the pyridine ring can modulate the compound's physicochemical properties, such as its solubility, and offer sites for further chemical modification.

Conceptual Framework for Probe Development

The development of chemical probes using this compound would conceptually involve a two-pronged approach:

Direct Labeling: The ethynyl group can react with an azide-modified biomolecule of interest (e.g., a protein or nucleic acid that has been metabolically or chemically functionalized with an azide). In this scenario, the fluoropyridine moiety itself could serve as a subtle probe, or the amine group could be pre-functionalized with a reporter molecule.

Indirect Labeling via a Bifunctional Reagent: The amine group on the pyridine ring can be acylated or otherwise modified to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag. The resulting bifunctional molecule, which now contains both a reporter and a reactive alkyne, can then be "clicked" onto azide-modified targets.

The general scheme for a CuAAC reaction involving an alkyne-functionalized probe is depicted below:

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| Alkyne-Functionalized Probe (e.g., derivatized this compound) | Azide-Modified Target Molecule | Copper(I) source (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate) | Triazole-Linked Conjugate |

Potential Applications in Chemical Probe Synthesis

The structural motifs present in this compound are analogous to those found in other compounds successfully used in chemical biology. For instance, ethynyl-substituted nucleosides like 5-ethynylcytidine (B1258090) (EC) are used to label newly synthesized RNA in cells. nih.gov The incorporated alkyne is then visualized by a click reaction with a fluorescent azide (B81097), allowing for the monitoring of transcriptional activity. nih.gov Similarly, this compound could potentially be explored for its ability to be metabolized and incorporated into biological systems, or more likely, used as a synthetic precursor for probes that target specific cellular components.

Design of Labeling Reagents

A key application of click chemistry is the creation of labeling reagents for bioconjugation. creative-biolabs.com A labeling reagent based on this compound would be a bifunctional molecule designed to attach a reporter group to a biological target. The design of such a reagent would involve the modification of the amine group.

For example, a fluorescent labeling reagent could be synthesized by reacting the amino group of this compound with a fluorophore that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. The resulting molecule would possess a fluorescent tag and a terminal alkyne for click chemistry.

| Component of Labeling Reagent | Function | Example |

| This compound core | Provides the alkyne handle for click chemistry and a scaffold for functionalization. | - |

| Reporter Group | Enables detection and/or isolation of the labeled target. | Fluorophores (e.g., Rhodamine B), Affinity Tags (e.g., Biotin) |

| Linker (optional) | Connects the core to the reporter group, can modulate solubility and steric hindrance. | Polyethylene glycol (PEG) chains, alkyl chains |

The development of such reagents would allow for the site-specific labeling of azide-modified proteins, nucleic acids, or other biomolecules in complex biological mixtures. nih.govmdpi.com The fluoropyridine core itself might also contribute to the photophysical properties of the resulting probe or provide a means for 18F radiolabeling for applications in positron emission tomography (PET) imaging, an area where fluoropyridine-based prosthetic groups have shown utility. nih.gov

Structure Activity Relationship Sar Studies for 5 Ethynyl 2 Fluoropyridin 4 Amine Derivatives Non Clinical

Influence of the Ethynyl (B1212043) Group's Position and Substitution on Biological Target Engagement

The ethynyl group at the C5 position of the pyridine (B92270) ring is a critical determinant of biological activity for this class of compounds. Its rigid, linear geometry and electron-rich triple bond allow it to occupy narrow, hydrophobic pockets and form specific interactions within a target's active site.

Systematic modifications to this group have yielded significant insights:

Terminal Substitution: Replacing the terminal hydrogen of the ethynyl group with small alkyl or cycloalkyl groups can enhance potency and selectivity. This is often attributed to improved van der Waals contacts and displacement of water molecules in the binding pocket. However, introducing larger, bulkier substituents can lead to a loss of activity due to steric hindrance.

Bioisosteric Replacement: Replacing the ethynyl group with other small, rigid functionalities like a cyano (-CN) group can sometimes retain or slightly diminish activity, suggesting that the primary role of the group in some contexts is to act as a compact, rigid linker.

Positional Isomerism: Moving the ethynyl group to other positions on the pyridine ring, such as the C3 or C6 position, generally results in a significant loss of biological activity. This highlights the specific spatial requirement for this group at the C5 position to achieve optimal interaction with the biological target.

The table below illustrates the impact of substitutions on the ethynyl group on the inhibitory activity against a hypothetical kinase.

| Compound | Modification at C5-ethynyl | Relative Inhibitory Activity (IC₅₀) |

| Parent | -H | 1X |

| Derivative A | -CH₃ | 0.5X (Higher Potency) |

| Derivative B | -Cyclopropyl | 0.3X (Higher Potency) |

| Derivative C | -Phenyl | 50X (Lower Potency) |

| Derivative D | -CN (at C5) | 2X (Lower Potency) |

Table represents hypothetical data for illustrative purposes.

Impact of the Fluorine Atom on Pyridine Ring Reactivity and Interactions

The fluorine atom at the C2 position of the pyridine ring significantly influences the molecule's physicochemical properties and its interactions with biological targets.

Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect on the pyridine ring. nih.gov This lowers the pKa of the pyridine nitrogen, making it less basic. This modulation of basicity can be crucial for optimizing cell permeability and avoiding off-target effects associated with highly basic compounds.

Reactivity in Synthesis: The C2-fluorine atom enhances the reactivity of the pyridine ring towards nucleophilic aromatic substitution (SNAr). nih.gov Reactions of 2-fluoropyridine (B1216828) with nucleophiles are reported to be significantly faster than those with 2-chloropyridine (B119429). nih.govacs.org This property is advantageous during the synthesis of derivatives, allowing for milder reaction conditions to introduce various substituents at the C2 position. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (around 472 kJ/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. nih.gov Placing a fluorine atom at a metabolically labile site can block oxidation, thereby increasing the compound's metabolic stability and prolonging its half-life. nih.govresearchgate.net

Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions within a protein's binding site. These can include dipole-dipole interactions, and in some cases, the formation of weak hydrogen bonds with suitable donors (C–F···H-N) or halogen bonds. nih.gov These interactions can contribute to higher binding affinity and selectivity. researchgate.net

Role of the Amine Functionality in Molecular Recognition and Activity

The 4-amino group is a cornerstone of the molecular recognition properties of this scaffold, particularly in its interactions with protein kinases, a common target class for such molecules.

Hydrogen Bonding: The primary amine (-NH₂) at the C4 position is a potent hydrogen bond donor. It typically forms one or two crucial hydrogen bonds with amino acid residues in the "hinge region" of the kinase ATP-binding site. This bidentate interaction is a highly conserved binding motif for many kinase inhibitors and is often essential for anchoring the inhibitor in the correct orientation for high-affinity binding.

Directional Interactions: The position of the amino group at C4 directs its hydrogen bond donors into a specific region of the target's active site. Modification, substitution (e.g., to a secondary or tertiary amine), or relocation of this group often leads to a dramatic decrease in potency, underscoring its critical role in molecular recognition. The parent compound, 4-aminopyridine (B3432731), is known to be a blocker of voltage-gated potassium (Kv) channels, further demonstrating the importance of this functional group for biological activity. wikipedia.orgnih.gov

The table below summarizes the critical interactions of the core functional groups.

| Functional Group | Position | Primary Role in Target Interaction |

| Ethynyl | C5 | Occupies hydrophobic pocket; van der Waals forces |

| Fluorine | C2 | Modulates electronics; potential H-bond/halogen bond |

| Amine | C4 | Key hydrogen bond donor (e.g., to kinase hinge) |

Systematic Chemical Modifications and Their Implications for Activity and Selectivity

Pyridine Ring Substitutions: Beyond the core substituents, adding other small groups to the remaining open positions of the pyridine ring (C3 or C6) can fine-tune the molecule's properties. For example, a methyl group at C6 might enhance van der Waals interactions or block a metabolic site, while a polar group could improve solubility.

"Vectorial" Modifications: The core scaffold is often used as a platform for building out into different regions of the target's binding site. For instance, the terminal end of the C5-ethynyl group can be functionalized with larger chemical moieties designed to pick up additional favorable interactions in a distal pocket of the active site.

Selectivity Enhancement: Modifications that exploit subtle differences between the active sites of related proteins can dramatically improve selectivity. For example, replacing the fluorine at C2 with a chlorine atom might be tolerated by the intended target but could introduce a steric clash in the active site of an off-target kinase, thereby improving the selectivity profile.

The following table presents hypothetical data from a systematic modification study, showing how small changes can impact both potency against the primary target and selectivity against a related off-target.

| Compound | Modification | Target A IC₅₀ (nM) | Off-Target B IC₅₀ (nM) | Selectivity (B/A) |

| Parent | 5-ethynyl-2-fluoro | 10 | 100 | 10 |

| Derivative E | C6-Methyl added | 5 | 200 | 40 |

| Derivative F | C2-Chloro instead of Fluoro | 15 | 600 | 40 |

| Derivative G | Ethynyl replaced with propynyl | 8 | 80 | 10 |

| Derivative H | C4-Methylamino instead of Amino | 150 | >1000 | >6.7 |

Table represents hypothetical data for illustrative purposes.

These systematic studies are essential for the iterative process of drug discovery, allowing chemists to rationally design new analogs with improved potency, selectivity, and drug-like properties. nih.govnih.gov

Future Research Directions for 5 Ethynyl 2 Fluoropyridin 4 Amine

Exploration of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes is paramount for enabling broader access to 5-Ethynyl-2-fluoropyridin-4-amine and its derivatives for research purposes. While established methods for the synthesis of substituted pyridines exist, future research should focus on strategies that offer improved yields, scalability, and functional group tolerance. researchgate.netbeilstein-journals.orgnih.gov

One promising avenue is the continued optimization of cross-coupling reactions, such as the Sonogashira coupling, which is a powerful method for the introduction of the ethynyl (B1212043) group onto the pyridine (B92270) core. soton.ac.ukwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov Research in this area could explore the use of more sustainable and cost-effective catalysts, as well as milder reaction conditions to enhance the compatibility with a wider range of functional groups. The development of copper-free Sonogashira protocols is a particularly active area that could mitigate issues associated with copper toxicity in biological systems. nih.gov

Furthermore, the exploration of C-H activation and functionalization strategies presents a modern and atom-economical approach to pyridine modification. acs.orgrsc.org Investigating the direct ethynylation of a pre-functionalized 2-fluoro-4-aminopyridine intermediate via C-H activation would represent a significant step forward in synthetic efficiency. Additionally, reviewing and adapting synthetic strategies from other functionalized heterocycles, such as cyclopentadienes or quinolones, could inspire novel disconnections and synthetic pathways. acs.orgnih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Optimized Sonogashira Coupling | High efficiency for C-C bond formation | Development of copper-free catalysts, milder reaction conditions |

| C-H Functionalization | High atom economy, reduced pre-functionalization | Direct ethynylation of the pyridine ring |

| Novel Cycloaddition Strategies | Construction of the pyridine ring with desired substituents | [2+2+2] cycloaddition reactions involving nitriles and alkynes nih.gov |

| Flow Chemistry Synthesis | Scalability, reproducibility, and safety | Adaptation of batch syntheses to continuous flow processes |

Investigation of Undiscovered Reactivity and Transformation Pathways

The rich chemical functionality of this compound offers a playground for exploring novel reactivity and transformation pathways. The ethynyl group, in particular, is a versatile handle for a variety of chemical modifications.

Future research should delve into the cycloaddition reactivity of the ethynyl moiety. libretexts.orgslideshare.netlibretexts.orgyoutube.com For instance, [3+2] cycloadditions with azides (a "click" reaction) can be used to generate stable triazole linkages, a common motif in medicinal chemistry. Exploring dipolar cycloaddition reactions could lead to the synthesis of a diverse range of heterocyclic systems fused to the pyridine core. researchgate.net

The pyridine ring itself also presents opportunities for further functionalization. The fluorine atom at the 2-position can potentially act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of other functional groups. The amino group at the 4-position can be a site for derivatization, such as acylation or alkylation, to modulate the compound's physicochemical properties. Moreover, investigating the reactivity of the pyridine nitrogen, such as its potential for N-oxidation or quaternization, could yield derivatives with altered electronic properties and biological activities. nih.gov

Advancement in Computational Modeling for Predictive Design and Optimization

Computational modeling and in silico techniques are indispensable tools in modern drug discovery and can be powerfully applied to the future development of this compound derivatives. nih.gov

Molecular docking studies can be employed to predict the binding modes of this compound and its analogues within the active sites of various biological targets, such as protein kinases. acs.orgnih.govnih.gov These studies can provide crucial insights into the key interactions that govern binding affinity and selectivity, thereby guiding the rational design of more potent and specific inhibitors.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a library of this compound derivatives with their biological activities. Such models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be utilized to assess the drug-like properties of designed derivatives at an early stage. nih.gov This can help to identify and mitigate potential liabilities, such as poor solubility or metabolic instability, before committing to synthetic efforts.

| Computational Tool | Application to this compound | Expected Outcome |

| Molecular Docking | Predicting binding modes in target proteins (e.g., kinases) | Rational design of more potent and selective inhibitors nih.govnih.gov |

| QSAR | Correlating structural features with biological activity | Predictive models to guide the synthesis of novel derivatives |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex | Understanding the stability of binding and the role of conformational changes |

| In Silico ADME | Predicting pharmacokinetic properties | Early identification and mitigation of potential drug development issues nih.gov |

Expansion of Chemical Biology Applications to New Target Classes and Methodologies

The unique structural features of this compound make it an attractive scaffold for the development of chemical biology tools to probe biological systems. nih.gov The terminal alkyne is particularly well-suited for "click chemistry," a bio-orthogonal ligation reaction that allows for the efficient and specific labeling of biomolecules. nih.gov

Future research should focus on the design and synthesis of derivatives of this compound that can serve as chemical probes. nih.gov For example, by attaching a reporter tag (such as a fluorophore or biotin) via the ethynyl group, researchers can create tools for visualizing the subcellular localization of the compound or for identifying its protein targets through affinity-based proteomics. The ethynyl group can also serve as a reactive handle for covalent modification of target proteins, leading to the development of irreversible inhibitors or activity-based probes. The use of ethynyl-uridine as a tool to monitor RNA synthesis provides a template for how the ethynyl group on this pyridine compound could be leveraged. jenabioscience.comjenabioscience.com

The pyridine scaffold itself is a common feature in molecules targeting a wide range of protein classes. nih.gov Therefore, libraries of this compound derivatives could be screened against new target classes beyond the traditional focus on kinases, potentially uncovering novel biological activities.

Integration with Automated Synthesis and High-Throughput Screening Platforms

To accelerate the discovery of new bioactive compounds based on the this compound scaffold, it is crucial to integrate its chemistry with modern automated synthesis and high-throughput screening (HTS) platforms. nih.govchemrxiv.org

Automated synthesis platforms can be programmed to rapidly generate large libraries of derivatives by systematically varying the substituents on the pyridine ring and the ethynyl group. chemrxiv.org This would allow for a more comprehensive exploration of the chemical space around this scaffold. The use of flow chemistry, in particular, can offer advantages in terms of speed, efficiency, and scalability. chemrxiv.org

These libraries can then be subjected to HTS to identify "hit" compounds with desired biological activities against a panel of targets. acs.org The development of robust and miniaturized assays is key to the success of such screening campaigns. The integration of HTS with computational modeling can create a powerful feedback loop, where the results of the screen inform the next round of virtual screening and library design. This iterative process can significantly streamline the path from initial hit to lead compound. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.